2-(2-methoxyethoxy)-N-[(3-methoxyphenyl)methyl]pyridine-4-carboxamide
Description
2-(2-Methoxyethoxy)-N-[(3-methoxyphenyl)methyl]pyridine-4-carboxamide is a pyridine-4-carboxamide derivative featuring a 2-methoxyethoxy substituent at the pyridine 2-position and a 3-methoxybenzyl group attached to the carboxamide nitrogen. Its structure combines hydrophilic (methoxyethoxy) and lipophilic (3-methoxybenzyl) moieties, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-[(3-methoxyphenyl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-8-9-23-16-11-14(6-7-18-16)17(20)19-12-13-4-3-5-15(10-13)22-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBKISJRLOLQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyethoxy)-N-[(3-methoxyphenyl)methyl]pyridine-4-carboxamide is a pyridine derivative that has attracted attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H19N3O3
- Molecular Weight : 301.34 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression. A related study reported a selective HDAC11 inhibitor with an IC50 value of 3.5 µM, suggesting that the methoxy groups in the structure enhance selectivity for certain HDAC subtypes .
- Antioxidant Properties : The presence of methoxy groups has been linked to antioxidant activity. For instance, studies on related methoxyphenols demonstrated significant radical-scavenging abilities, which could translate to protective effects against oxidative stress-related diseases .
- Anti-inflammatory Effects : Compounds with similar structures have been identified as selective COX-2 inhibitors, which play a crucial role in inflammation and pain management. The inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators .
Biological Activity Data
The biological activity of 2-(2-methoxyethoxy)-N-[(3-methoxyphenyl)methyl]pyridine-4-carboxamide can be summarized in the following table:
| Activity Type | Effect | Reference |
|---|---|---|
| HDAC Inhibition | IC50 = 3.5 µM for HDAC11 | |
| Antioxidant Activity | Significant DPPH radical-scavenging | |
| COX-2 Inhibition | Selective inhibition observed |
Case Studies
Several studies have explored the biological effects of similar compounds:
- Cancer Research : A study investigated the effects of methoxy-substituted pyridines on cancer cell lines, demonstrating that these compounds could induce apoptosis in various types of cancer cells through HDAC inhibition.
- Inflammation Models : In vivo studies using animal models showed that compounds with similar structures reduced inflammation markers and improved symptoms in models of arthritis and other inflammatory conditions.
- Neuroprotective Effects : Research has indicated potential neuroprotective properties, where compounds exhibiting antioxidant activity helped mitigate neuronal damage in models of neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-methoxyethoxy)-N-[(3-methoxyphenyl)methyl]pyridine-4-carboxamide with structurally and functionally related pyridine carboxamides from the evidence:
Key Observations:
Substituent Effects on Activity :
- The 2-methoxyethoxy group in the target compound may enhance solubility compared to chloro or unsubstituted analogs (e.g., 2-chloro-N-(3-methoxyphenyl)pyridine-4-carboxamide) . However, it may reduce metabolic stability due to ether cleavage pathways.
- The 3-methoxybenzyl group provides moderate lipophilicity, balancing membrane permeability and target binding. In contrast, BMS-777607’s 4-ethoxy-1-(4-fluorophenyl) moiety improves both solubility and kinase selectivity .
Pharmacological Potential: While BMS-777607 and other analogs demonstrate explicit kinase inhibition, the target compound’s activity remains speculative. Its structure aligns with kinase inhibitor scaffolds, particularly those targeting Met or VEGF receptors .
Toxicity and Safety :
- Pyridine carboxamides with methoxy/chloro substituents (e.g., N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide) exhibit Category 4 acute toxicity (oral, dermal, inhalation) . The target compound likely shares similar hazards, necessitating rigorous safety profiling.
Synthetic Accessibility :
- The compound’s synthesis would parallel methods for chloro or ethoxy analogs, utilizing Ullmann coupling or amide bond formation techniques .
Q & A
Basic: What are the optimal synthetic routes for 2-(2-methoxyethoxy)-N-[(3-methoxyphenyl)methyl]pyridine-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with 3-methoxybenzylamine. Key steps include:
Activation of the carboxylic acid : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst to form the amide bond .
Solvent selection : Polar aprotic solvents (e.g., dichloromethane or DMF) enhance reaction efficiency.
Purification : Column chromatography or recrystallization ensures >95% purity.
Optimization Tips :
- Vary temperature (room temp to 60°C) and reaction time (12–48 hrs) to maximize yield.
- Monitor progress via TLC or HPLC .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and amide bond formation (e.g., methoxyethoxy protons at δ 3.5–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C18H22N2O4: 354.36 g/mol).
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O stretch at ~1650 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) groups .
Basic: How can researchers design preliminary biological activity assays for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or hydrolases using fluorescence-based substrates. IC50 values can indicate potency (e.g., compare with reference inhibitors like staurosporine) .
- Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) .
- Data Interpretation : Normalize results to vehicle-treated cells and use ANOVA for statistical significance .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications to enhance bioactivity?
Methodological Answer:
- Modify the Methoxyethoxy Chain : Replace with shorter/longer alkoxy chains to assess hydrophobicity effects on membrane permeability .
- Substitute the Pyridine Ring : Introduce electron-withdrawing groups (e.g., Cl, NO2) at position 2 or 6 to alter electronic properties and target binding .
- Bioisosteric Replacements : Swap the 3-methoxyphenyl group with heterocycles (e.g., thiophene) to improve selectivity for specific enzymes .
Validation : Compare IC50 values and pharmacokinetic profiles (e.g., LogP, solubility) of derivatives .
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Reproduce Experiments : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding factors (e.g., solvent used in dosing).
- Mechanistic Studies : Use knockout cell lines or competitive binding assays to confirm target specificity .
Advanced: What strategies are effective for studying target protein interactions of this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) with immobilized protein targets .
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding modes at ≤2.0 Å resolution .
- Molecular Dynamics Simulations : Predict stability of ligand-protein complexes using software like AutoDock or GROMACS .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation (classified as Acute Toxicity Category 4 via oral/dermal/inhalation routes) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers synthesize and characterize novel derivatives of this compound for high-throughput screening?
Methodological Answer:
- Parallel Synthesis : Use automated liquid handlers to generate a library of 50–100 derivatives by varying substituents .
- Quality Control : Apply LC-MS for rapid purity assessment (>95%) and NMR for structural confirmation.
- Screening Workflow : Test derivatives in 384-well plates against a panel of targets (e.g., GPCRs, ion channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
